
1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This compound and its derivatives are synthesized through various chemical reactions, involving base-mediated reactions and interactions with carbonyl compounds (aldehydes and ketones), leading to the production of terminal monofluoroalkenes and alpha-functionalized fluorosulfones. Such processes demonstrate the versatility and efficiency of these compounds in organic synthesis (Zhu et al., 2010). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, showcasing their role as building blocks in organic synthesis and their behavior in reactions with organometallics (Guinchard et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds involves complex arrangements and interactions, including sulfonyl groups and the imidazole ring. These structural features are crucial for their reactivity and application in synthesis processes. For instance, the stabilization of these compounds through bond lengths and angles indicates strong interactions that influence their chemical behavior (Pedregosa et al., 1996).
Chemical Reactions and Properties
The chemical properties and reactions of "1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one" derivatives demonstrate their utility in organic synthesis. These compounds participate in [3+2] cycloadditions, facilitating the synthesis of cyclic sulfoximines, and undergo transformations to cyclic sulfinamides, highlighting their reactivity and potential for generating complex molecules (Ye et al., 2014).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are essential for the practical application of these compounds. For example, the development of thermally activated delayed fluorescence materials based on similar structures indicates the importance of understanding and manipulating the physical properties to enhance the performance of organic materials (Huang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with electrophiles and nucleophiles, are key to the diverse applications of these compounds. The ability to undergo selective epoxidation and participate in multi-coupling reactions demonstrates the wide range of functionalities that can be introduced, facilitating the synthesis of highly functionalized molecules (Baeckvall et al., 1993).
Scientific Research Applications
Organic Synthesis and Catalysis :
- Baeckvall et al. (1993) demonstrated the use of tert-butyl peroxide in the epoxidation of 2-(phenylsulfonyl) 1,3-dienes, leading to regioselective monoepoxides. This research highlights the utility of tert-butyl compounds in organic synthesis (Baeckvall, Ericsson, Juntunen, Nájera, & Yus, 1993).
- Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which serve as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Material Science and Fluorescence Studies :
- Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence based on tert-butyl and phenylsulfonylphenyl groups, highlighting their photophysical and electrochemical properties (Huang et al., 2014).
- Liu et al. (2015) created blue thermally activated delayed fluorescence molecules using bis(phenylsulfonyl)benzene, showing the significance of tert-butyl groups in developing high-efficiency luminescent materials (Liu et al., 2015).
Chemical Kinetics and Catalysis :
- Elavarasan, Kondamudi, and Upadhyayula (2011) studied the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts. Their work contributes to understanding the catalytic processes involving tert-butyl compounds (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Pharmaceutical Chemistry and Chemical Transformations :
- Yang, Pan, and List (2009) worked on the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction, a process relevant to the synthesis of pharmaceutically active compounds (Yang, Pan, & List, 2009).
Environmental Chemistry and Sensor Development :
- Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based chemosensors for the detection of cyanide and mercury ions, highlighting the role of tert-butyl groups in sensor development (Emandi, Flanagan, & Senge, 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound, being a sulfonyl derivative, may exhibit its action through the formation of a stable acylated enzyme, resulting in a loss of proteolytic activity . The tert-butyl group in the compound could elicit a unique reactivity pattern, contributing to its mode of action .
Biochemical Pathways
The compound might be involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process could affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been studied in animal models, providing some insight into potential pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of the compound’s action could be diverse, depending on its targets and the biochemical pathways it affects. For instance, if it acts as an enzyme inhibitor, it could alter the rate of certain biochemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group might exhibit unique reactivity patterns under different environmental conditions .
properties
IUPAC Name |
5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRCHMXCHECMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

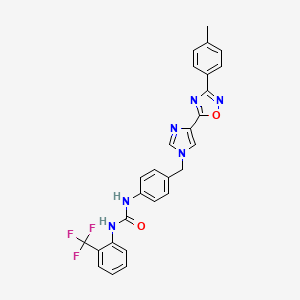
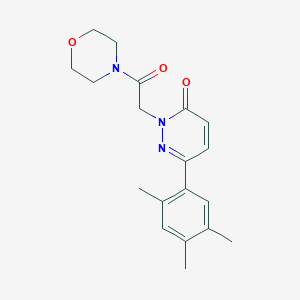

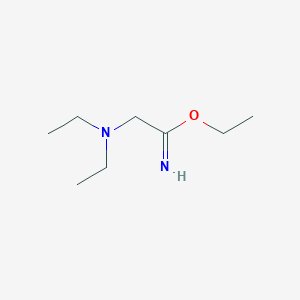
![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
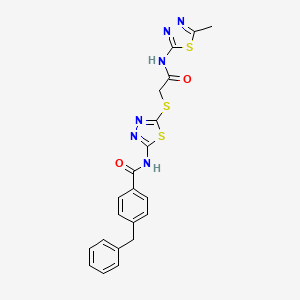
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)
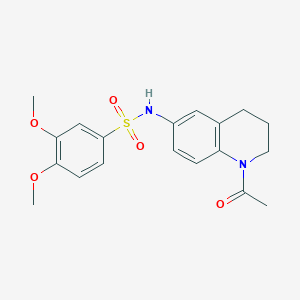


![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)
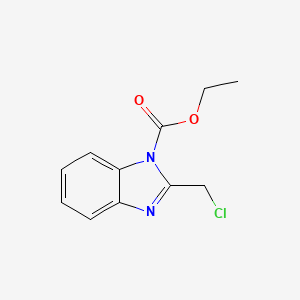
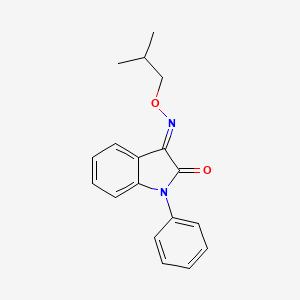
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)